[4-(Trimethylammonium)benzyl] Bromide
CAS No.:
Cat. No.: VC0197791
Molecular Formula: C₁₀H₁₅Br₂N
Molecular Weight: 309.04
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₀H₁₅Br₂N |
|---|---|
| Molecular Weight | 309.04 |
Introduction
Chemical Identity and Structural Properties
[4-(Trimethylammonium)benzyl] Bromide is a quaternary ammonium salt characterized by its distinct molecular structure. The compound features a benzyl group with a permanent positive charge on the nitrogen atom, balanced by a bromide counter-ion.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₅Br₂N |
| Molecular Weight | 309.04 g/mol |
| Appearance | White Solid |
| IUPAC Name | (4-bromophenyl)methyl-trimethylazanium bromide |
| Alternate Names | [4-(Trimethylammonium)benzyl] Bromide |
The molecular structure consists of a benzene ring with a bromide substituent at the para position, a methylene bridge (-CH₂-) connecting to a quaternary nitrogen atom with three methyl groups, and a bromide counter-ion . This quaternary ammonium structure gives the compound a permanent positive charge, making it particularly useful in applications requiring cationic species.
Structural Characteristics
The compound's structure can be represented as follows:
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A benzene ring core
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A methylene (-CH₂-) linker attached to the benzene ring
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A trimethylammonium group (trimethyl-N⁺) attached to the methylene linker
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A bromide at the para position of the benzene ring
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A bromide counter-ion to balance the positive charge
This structure grants the compound its unique chemical properties, including water solubility despite containing an aromatic ring, due to the ionic character provided by the quaternary ammonium group .
Physical Properties
The physical properties of [4-(Trimethylammonium)benzyl] Bromide are crucial for understanding its behavior in various applications and experimental conditions.
Solubility Profile
| Solvent | Solubility |
|---|---|
| DMSO | Soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
| Water | Soluble |
The compound exhibits good solubility in both polar protic solvents (water, alcohols) and polar aprotic solvents (DMSO), making it versatile for various reaction conditions and applications . This solubility profile is attributable to its ionic character, which facilitates interactions with polar solvents.
Synthetic Approaches and Chemical Reactivity
Synthesis Methods
The synthesis of [4-(Trimethylammonium)benzyl] Bromide typically involves quaternization of a suitable benzyl halide precursor with trimethylamine. This nucleophilic substitution reaction proceeds through the following general pathway:
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Reaction of 4-bromobenzyl bromide with trimethylamine
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Formation of the quaternary ammonium salt
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Isolation and purification of the product
The reaction is generally carried out in polar solvents such as acetone or ethanol to facilitate the dissolution of reactants and product formation .
Applications in Chemical Research
Organic Synthesis Applications
[4-(Trimethylammonium)benzyl] Bromide serves as a valuable reagent in organic synthesis for several reasons:
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As an alkylating agent in the synthesis of complex molecules
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As a precursor for phase-transfer catalysts
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As a building block for quaternary ammonium-containing compounds
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In the synthesis of dithiocarbamates and related sulfur compounds
Its utility stems from the combination of a reactive benzyl position and a quaternary ammonium group, which can direct selectivity in various transformations.
Polymer Chemistry
One of the most significant applications of [4-(Trimethylammonium)benzyl] Bromide and its derivatives is in polymer chemistry, particularly in the synthesis of cationic polymers. These polymers have garnered substantial interest in material science and biomedical applications.
Research has demonstrated the use of poly(vinyl benzyl trimethylammonium chloride), a related polymer, in the following applications:
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Gene delivery vectors
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Formation of polyplexes with DNA
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Development of nanoparticulate structures for drug delivery
These polymers can effectively complex with DNA through electrostatic interactions between the cationic ammonium groups and the anionic phosphate backbone of DNA. Studies have shown that these complexes (polyplexes) typically range in size from 80-300 nm, with surface potentials that can be modulated by adjusting the ratio of cationic polymer to DNA .
Biological Applications and Research Findings
Gene Delivery Systems
A significant area of research involving [4-(Trimethylammonium)benzyl] Bromide and its derivatives is in the development of non-viral gene delivery systems. These systems offer advantages over viral vectors, including lower immunogenicity and greater flexibility in design.
Research findings demonstrate that:
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Cationic polymers derived from [4-(Trimethylammonium)benzyl] compounds can efficiently condense DNA into nanoparticles
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The resulting polyplexes protect DNA from enzymatic degradation
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The positive charge facilitates cellular uptake through interactions with negatively charged cell membranes
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The efficiency of transfection can be modulated by adjusting polymer characteristics such as molecular weight and charge density
Chitosan Derivatives
A notable example of biological applications is the development of N-[4-(N,N,N-trimethylammonium)benzyl]chitosan chloride (TMAB-CS), which leverages the structural properties of [4-(Trimethylammonium)benzyl] compounds. This chitosan derivative has shown:
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Enhanced solubility over a wide pH range
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Strong binding to plasmid DNA in a degree of substitution (DS)-dependent manner
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Formation of stable polyplexes with hydrodynamic diameters of 200-300 nm
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Transfection efficiency up to 2000 cell/cm² for plasmid DNA into HEK293 cells
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Cytotoxicity comparable to unmodified chitosan at concentrations up to 300 ng/μL
The research demonstrated that lower degrees of substitution (25%) exhibited more pronounced transfection efficiency, possibly due to better polyplex dissociation within cells.
Related Compounds and Derivatives
Several compounds structurally related to [4-(Trimethylammonium)benzyl] Bromide have been developed and studied for various applications.
Structural Analogs
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Difference |
|---|---|---|---|
| Benzyltrimethylammonium bromide | C₁₀H₁₆N·Br | 230.145 | No bromine on phenyl ring |
| [4-(Trimethylammonium)benzyl] Alcohol Bromide | C₁₀H₁₆NO·Br | 246.144 | Hydroxyl group instead of bromine |
| [4-(Trimethylammonium)benzyl] Methanethiosulfonate Bromide | C₁₁H₁₈BrNO₂S₂ | 340.3 | Contains methanethiosulfonate group |
| (4-methoxy-benzyl)-trimethyl-ammonium, bromide | C₁₁H₁₈BrNO | 260.171 | Methoxy group instead of bromine |
These structural variations allow for fine-tuning of properties for specific applications, from catalysis to biological interactions .
Polymer Derivatives
Polymeric derivatives of [4-(Trimethylammonium)benzyl] compounds have been extensively studied, particularly for their interactions with biomacromolecules. These include:
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Poly(vinyl benzyl trimethylammonium chloride) homopolymers
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Block copolymers containing poly(vinyl benzyl trimethylammonium chloride) segments
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Random cationic copolymers incorporating trimethylammonium benzyl units
These polymeric systems have demonstrated utility in various applications, including gene delivery, protein encapsulation, and the formation of polyelectrolyte complexes .
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Data
¹H NMR spectroscopy provides valuable structural confirmation for [4-(Trimethylammonium)benzyl] Bromide. Key spectral features include:
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Aromatic protons appearing as a characteristic AA'BB' pattern in the range of δ 7.0-7.8 ppm
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Benzylic methylene protons (-CH₂-N⁺) typically appearing as a singlet around δ 4.5-5.0 ppm
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N-methyl protons (-N⁺(CH₃)₃) appearing as a singlet around δ 3.0-3.5 ppm with an integration ratio of 9H
These spectral characteristics are consistent with the proposed structure and provide a reliable method for compound identification .
Mass Spectrometry
Mass spectrometric analysis of [4-(Trimethylammonium)benzyl] Bromide typically shows:
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A molecular ion peak corresponding to the cationic portion (without the bromide counter-ion)
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Fragmentation patterns including loss of methyl groups from the quaternary ammonium center
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Characteristic isotope patterns due to the presence of bromine
These mass spectrometric data provide further confirmation of the compound's molecular structure and purity.
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